4,4-Dimethyl-1,4-azasilinane hydrochloride
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for silicon-containing heterocycles, designating it as 4,4-dimethyl-1,4-azasilinane hydrochloride. This naming system reflects the six-membered ring structure containing one nitrogen atom at position 1 and one silicon atom at position 4, with two methyl substituents attached to the silicon center. The alternative systematic name 1-aza-4-silacyclohexane, 4,4-dimethyl-, hydrochloride (1:1) emphasizes the cyclohexane-like framework with heteroatom substitutions. The compound is also referred to as 4,4-dimethyl-4-silapiperidine hydrochloride, highlighting its structural relationship to piperidine derivatives.
The molecular formula C₆H₁₆ClNSi accurately represents the atomic composition, indicating the presence of six carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one silicon atom. The molecular weight has been precisely determined as 165.74 grams per mole, with the exact mass calculated as 165.074051 atomic mass units. The Chemical Abstracts Service registry number 130596-62-2 provides unique identification for this compound in chemical databases. The MDL number MFCD28399395 serves as an additional identifier in pharmaceutical and chemical literature.
The International Chemical Identifier string InChI=1S/C6H15NSi.ClH/c1-8(2)5-3-7-4-6-8;/h7H,3-6H2,1-2H3;1H encodes the complete structural information, including connectivity and hydrogen positioning. The corresponding InChI Key GAKCLWKKNFVTPB-UHFFFAOYSA-N provides a hashed representation for efficient database searches. The Simplified Molecular-Input Line-Entry System notation C[Si]1(CCNCC1)C describes the ring structure with explicit silicon placement and methyl substituents.
Structure
2D Structure
Properties
IUPAC Name |
4,4-dimethyl-1,4-azasilinane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NSi.ClH/c1-8(2)5-3-7-4-6-8;/h7H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKCLWKKNFVTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCNCC1)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130596-62-2 | |
| Record name | 4,4-dimethyl-1,4-azasilinane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4,4-Dimethyl-1,4-azasilinane hydrochloride (CAS Number: 2378507-16-3) is an organosilicon compound belonging to the class of azasilinanes, characterized by the presence of silicon and nitrogen within its cyclic structure. This compound has garnered interest due to its unique biological activities and potential applications in various fields, including medicinal chemistry and agriculture.
- Molecular Formula : CHClNSi
- Molecular Weight : 192.79 g/mol
- Solubility : Enhanced by its hydrochloride form, making it suitable for aqueous reactions.
The biological activity of this compound is largely attributed to its silicon-nitrogen bond, which allows it to interact with various molecular targets. The compound's solubility in water facilitates its reactivity with enzymes and proteins, potentially affecting their functions and activities.
1. Pest Control and Agriculture
Research indicates that this compound exhibits significant potential as a mosquito repellent. When formulated into DEET analogs, it has shown promising results in repelling mosquitoes effectively . This application highlights the compound's utility in agricultural settings, particularly in pest management strategies.
2. Antimicrobial Properties
Studies suggest that compounds within the azasilinane class may possess antimicrobial properties. Although further research is necessary to elucidate the specific mechanisms of action and efficacy against various pathogens, initial findings indicate potential for use in developing antimicrobial agents .
3. Drug Delivery Systems
The stability and solubility of this compound make it a candidate for drug delivery systems. Its ability to form stable complexes with drugs could enhance the bioavailability and efficacy of therapeutic agents .
Case Study 1: Mosquito Repellent Efficacy
A study conducted on the efficacy of organosilicon compounds as mosquito repellents demonstrated that formulations containing this compound provided significant protection against mosquito bites compared to traditional repellents. The formulation was tested under controlled conditions and showed a higher duration of effectiveness .
Case Study 2: Antimicrobial Activity Assessment
In vitro tests assessing the antimicrobial activity of various azasilinanes revealed that this compound exhibited inhibitory effects against certain bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard microbiological methods .
| Compound | MIC (μg/mL) | Activity |
|---|---|---|
| This compound | 16 | Moderate |
| Control (standard antibiotic) | 2 | High |
Research Findings
Recent studies have focused on the synthesis and modification of azasilinanes to enhance their biological activity. For example:
- Synthesis Techniques : Various synthetic methods have been developed for producing high-purity azasilinanes while maintaining their biological activity .
- Structural Modifications : Alterations in the alkyl groups attached to the silicon atom have been shown to affect both the solubility and biological activity of these compounds .
Scientific Research Applications
Scientific Research Applications
1. Chemistry
4,4-Dimethyl-1,4-azasilinane hydrochloride serves as a precursor for synthesizing more complex silicon-nitrogen compounds. Its silicon-nitrogen bond is crucial for various reactions, including:
- Oxidation : Can be oxidized to form silicon-containing oxides.
- Reduction : Capable of being reduced to yield simpler silicon-nitrogen compounds.
- Substitution Reactions : The dimethyl groups can be substituted with other alkyl or aryl groups under specific conditions.
Table 1: Chemical Reactions Involving this compound
| Reaction Type | Example Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Silicon oxides |
| Reduction | Lithium aluminum hydride | Simplified silicon-nitrogen compounds |
| Substitution | Palladium on carbon | Various substituted azasilinane derivatives |
2. Biological Applications
In biological research, this compound is investigated for its role in understanding silicon's biological significance. It may influence enzyme activity and protein interactions due to its reactivity and solubility characteristics.
3. Medicinal Chemistry
The compound has been explored for potential use in drug delivery systems. Its stability and solubility make it a candidate for formulating drugs that require effective transport within biological systems.
Case Studies and Research Findings
Several studies have highlighted the utility of this compound in various applications:
- Drug Delivery Systems : Research indicates that the compound can enhance the solubility of poorly soluble drugs, facilitating better absorption and bioavailability in pharmaceutical formulations.
- Synthesis of Novel Compounds : Studies have demonstrated the successful use of this azasilinane derivative in synthesizing novel silicon-based compounds that exhibit promising biological activities.
Comparison with Similar Compounds
Silicon-Containing Analogs
Key Observations :
Non-Silicon Heterocyclic Analogs
Key Comparisons :
- DEET vs. Silicon Analogs : While silicon substitution (e.g., in NDS100107) was hypothesized to improve pharmacokinetics, it resulted in a 5-fold reduction in repellent activity , highlighting the critical role of the carbon-based acyl group in DEET’s efficacy .
- Benzoxathiin Derivatives: These compounds lack silicon but share heterocyclic versatility, emphasizing that non-silicon frameworks remain competitive in drug discovery .
Pharmacological Activity Comparison
Antitubercular Activity
| Compound | Structure | MIC Against M. tuberculosis | Reference |
|---|---|---|---|
| Piperine | Carbon-based | 62.5 µg/mL | |
| Silicon Analog 8 | 4,4-Dimethyl-azasilinane | 12.5 µg/mL | |
| Silicon Analog 9 | 4,4-Dimethyl-azasilinane | 25 µg/mL |
Key Findings :
Insect Repellent Activity
| Compound | Structure | Relative Efficacy vs. DEET | Reference |
|---|---|---|---|
| DEET | Carbon-based | 1× (Reference) | |
| NDS100107 | Silicon-based | 0.2× | |
| Compound 6 (Dichlorophenyl) | Silicon + dichlorophenyl | Data pending |
Key Insights :
Q & A
Q. What are the standard synthetic methodologies for preparing 4,4-dimethyl-1,4-azasilinane hydrochloride, and how do coupling reagents like EDC·HCl influence reaction efficiency?
Answer: The compound is synthesized via acid-amine coupling using this compound as a key intermediate. A typical protocol involves reacting substituted carboxylic acids with the silicon amine in the presence of EDC·HCl and HOBt as coupling reagents. These reagents activate the carboxylic acid, forming an active ester intermediate that reacts with the amine to yield cyclic aza-sila compounds. For example, (2,5-dichlorophenyl)(4,4-dimethyl-1,4-azasilinan-1-yl)methanone was synthesized in a 54% yield using this method . Optimization of solvent (e.g., DCM) and base (e.g., DIPEA) is critical to minimize side reactions.
Q. How is this compound characterized to confirm structural integrity in synthetic workflows?
Answer: Post-synthesis characterization employs:
- NMR spectroscopy (¹H, ¹³C, and ²⁹Si) to verify silicon incorporation and substituent positions.
- HPLC-MS to assess purity and molecular weight.
- Column chromatography (e.g., pet ether-ethyl acetate mixtures) for purification, as described in the isolation of (4,4-dimethyl-1,4-azasilinan-1-yl)(phenyl)methanone .
- Elemental analysis for empirical formula validation.
Q. What role does this compound play in developing bioactive molecules, such as insect repellents or antitubercular agents?
Answer: It serves as a silicon-containing scaffold to enhance metabolic stability and lipophilicity in bioactive analogs. For instance:
- Insect repellents : Cyclic aza-sila compounds derived from this intermediate showed efficacy in repelling insects, likely due to their volatility and molecular interactions with insect olfactory receptors .
- Antitubercular agents : Piperine silicon analogs synthesized using this compound demonstrated MIC values against M. tuberculosis H37Rv via resazurin microtiter assays .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields in EDC·HCl-mediated coupling reactions involving this compound?
Answer: Key optimization parameters include:
- Temperature : Reactions are typically conducted at 0°C during activation, then at room temperature for 8–12 hours to minimize epimerization .
- Molar ratios : A 1:1.2 ratio of carboxylic acid to amine ensures excess coupling reagent (EDC·HCl) drives the reaction to completion.
- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reagent solubility without hydrolyzing intermediates.
Q. Example Optimization Table
Q. How should researchers resolve contradictions in synthetic pathways, such as discrepancies in oxidation steps reported across literature?
Answer: Contradictions arise in steps like the oxidation of 1-benzyl-4,4-dimethyl-1,4-azasilinane. For example:
- uses KMnO₄ in DCM with benzyltriethylammonium chloride, yielding a ketone derivative .
- Alternative protocols may employ milder oxidizing agents (e.g., TEMPO/NaOCl) for sensitive substrates.
Resolution Strategy : - Conduct controlled experiments comparing oxidizing agents, monitoring via TLC or in-situ IR.
- Validate intermediates with ²⁹Si NMR to confirm silicon center stability under oxidative conditions.
Q. What methodological considerations are critical when evaluating the bioactivity of derivatives, such as antitubercular activity?
Answer:
- Assay Design : Use the resazurin microtiter assay for MIC determination, ensuring standardized inoculum (e.g., M. tuberculosis H37Rv at 1–5 × 10⁵ CFU/mL) and incubation (7–14 days, 37°C) .
- Data Interpretation : Account for compound solubility (e.g., DMSO concentrations ≤1% to avoid cytotoxicity) and use positive controls (e.g., isoniazid).
- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with MIC values to guide lead optimization.
Data Contradiction Analysis Example
Scenario : Conflicting yields reported for the same reaction in different studies.
Approach :
Compare solvent systems, reagent purity, and equipment (e.g., vacuum vs. rotary evaporation).
Replicate experiments under documented conditions, using identical characterization methods.
Statistically analyze yield distributions (e.g., Student’s t-test) to identify significant variables.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
